3-Benzyl-2-hydroxybenzoic acid

Übersicht

Beschreibung

3-Benzyl-2-hydroxybenzoic acid is a compound that can be associated with various hydroxybenzoic acids, which are known for their diverse biological properties and applications in different industries. While the provided papers do not directly discuss 3-Benzyl-2-hydroxybenzoic acid, they do provide insights into the chemistry of hydroxybenzoic acids and their derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of hydroxybenzoic acid derivatives is a topic of interest in several studies. For instance, the electrochemical oxidation of 3,4-dihydroxybenzoic acid has been explored, leading to the synthesis of benzofuran derivatives, which suggests that similar electrochemical methods could potentially be applied to synthesize derivatives of 3-Benzyl-2-hydroxybenzoic acid . Additionally, novel synthetic routes for creating hybrid derivatives of 3-hydroxybenzoic acid have been reported, indicating the versatility of these compounds in forming new chemical entities with potential biological activities . The synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid through bromination, diazo, and hydrolysis reactions further exemplifies the chemical manipulability of hydroxybenzoic acids .

Molecular Structure Analysis

The molecular structure of hydroxybenzoic acid derivatives can be quite complex, as evidenced by the X-ray crystallography studies. For example, the crystal structure of a Schiff base compound derived from 2-hydroxybenzoic acid has been determined, showing a nearly coplanar arrangement of benzene rings . This suggests that 3-Benzyl-2-hydroxybenzoic acid could also exhibit interesting structural features that may influence its physical and chemical properties.

Chemical Reactions Analysis

Hydroxybenzoic acids are known to participate in various chemical reactions. The preparation and reactivity of iodine(III) reagents derived from 3-iodosylbenzoic acid demonstrate the potential for hydroxybenzoic acids to be involved in oxidation reactions and to form new compounds through recyclable reagents . The formation of co-crystals with other compounds, such as N-donor compounds, indicates the ability of hydroxybenzoic acids to engage in molecular recognition and hydrogen bonding, which could be relevant for 3-Benzyl-2-hydroxybenzoic acid as well [3, 7].

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acids can be influenced by their molecular structure. Core-level studies of positional and conformational isomerism in hydroxybenzoic acids reveal the impact of isomerism on binding energies and spectroscopic signatures, which could be pertinent to understanding the properties of 3-Benzyl-2-hydroxybenzoic acid . The liquid crystalline properties of novel mesogenic benzoic acids with large branches also highlight the potential for hydroxybenzoic acid derivatives to exhibit unique phase behaviors at high temperatures .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity : A novel ester/hybrid derivative of 3-Hydroxy benzoic acid, closely related to 3-Benzyl-2-hydroxybenzoic acid, was synthesized and exhibited potential antibacterial activity, suggesting its use in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Industrial Applications : The compound's derivatives are used in perfumery industries, indicating its relevance in flavor and fragrance chemistry (Satpute et al., 2018).

Anaerobic Metabolism Study : Research on a denitrifying bacterium, Thauera aromatica, showed the anaerobic metabolism of 3-Hydroxybenzoate, which is structurally similar to 3-Benzyl-2-hydroxybenzoic acid. This study contributes to understanding the microbial degradation of aromatic compounds (Laempe, Jahn, Breese, Schägger, & Fuchs, 2001).

Polymer Synthesis : The synthesis of poly(3-hydroxybenzoate) indicates its application in material science and polymer chemistry (Kricheldorf, Zang, & Schwarz, 1982).

Glycosyltransferase Activity in Plants : A study involving Arabidopsis glycosyltransferases showed activity towards 3-Hydroxybenzoic acid, revealing its role in plant biochemistry and potential in genetic engineering (Lim et al., 2002).

Environmental and Chemical Studies : The compound's derivatives, such as sodium salts, are studied for their conductive properties in solutions, relevant in environmental chemistry and physics (Stanczyk, Boruń, & Jóźwiak, 2019).

Pharmaceutical Applications : Parabens, derived from 4-Hydroxybenzoic acid, a structural analogue of 3-Benzyl-2-hydroxybenzoic acid, are widely used as preservatives in pharmaceuticals, cosmetics, and food products (Haman et al., 2015).

Corrosion Inhibition : 3-Hydroxybenzoic acid was investigated as a corrosion inhibitor for AISI 316L stainless steel, indicating its potential in industrial applications (Narváez, Cano, & Bastidas, 2005).

Fluorophore Development : Studies on 3-hydroxybenzo[g]chromones, related to 3-Hydroxybenzoic acid, highlighted their use as fluorophores for biological research and microscopy (Kyriukha et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

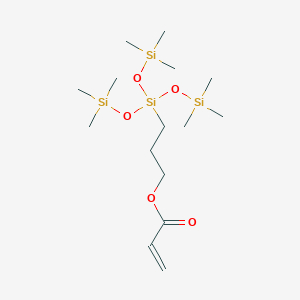

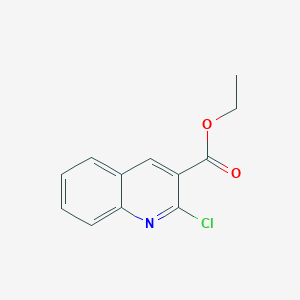

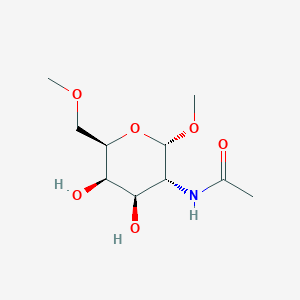

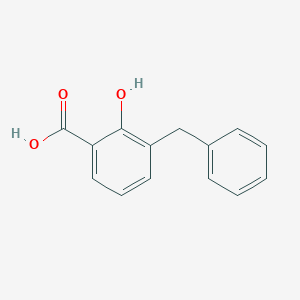

IUPAC Name |

3-benzyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVVASYGZFERRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552521 | |

| Record name | 3-Benzyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-2-hydroxybenzoic acid | |

CAS RN |

16122-06-8 | |

| Record name | 3-Benzyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.